Methyl 4-acetylbenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Methyl 4-acetylbenzoate belongs to the family of benzoate esters. ontosight.ai Benzoate esters are a class of chemical compounds derived from benzoic acid and various alcohols. chemicalbull.com These compounds are characterized by the presence of a benzoate group attached to an alkyl or aryl group via an ester linkage. chemicalbull.comontosight.ai
The fundamental structure of a benzoate ester consists of a benzene (B151609) ring bonded to a carbonyl group, which is in turn attached to an oxygen atom followed by another organic substituent. In the case of this compound, the organic substituent is a methyl group, and an acetyl group is attached to the para position (position 4) of the benzene ring. biosynth.comsigmaaldrich.com This specific arrangement of functional groups—an ester and a ketone—on the same aromatic ring makes this compound a bifunctional molecule with unique reactivity.
The properties of benzoate esters can vary widely depending on the nature of the alcohol and any additional substituents on the benzene ring. ontosight.ai For instance, simple benzoate esters like methyl benzoate are known for their pleasant smells and are used in perfumery. wikipedia.org The addition of the acetyl group in this compound, however, significantly alters its chemical properties and reactivity, making it a valuable building block in more complex chemical syntheses rather than a fragrance component. chemicalbook.com
Significance as a Research Compound and Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds. ontosight.ai Its bifunctional nature allows for a variety of chemical transformations. The ester group can be hydrolyzed to a carboxylic acid or transesterified, while the ketone group can undergo reactions such as reduction, oxidation, and condensation. The aromatic ring itself is also subject to electrophilic substitution reactions.
One of the notable applications of this compound is in the preparation of pharmaceuticals. biosynth.com It is a precursor in the synthesis of various drugs, including antipyretics, analgesics, and anti-inflammatory agents. ontosight.ai For example, it has been used in the synthesis of trisubstituted pyrazoles, which have been investigated as novel inhibitors of the Hepatitis C virus. chemicalbook.comchemicalbook.com Furthermore, it is an intermediate in the synthesis of the cancer drug Imatinib. biosynth.com
In the realm of agrochemicals, this compound is utilized in the production of herbicides and pesticides. ontosight.ai Its structure provides a scaffold for the creation of more complex molecules with desired biological activities. The compound is also employed in the synthesis of other fine chemicals and materials. For instance, it can be used to prepare 4-methoxycarbonyl-α-oxo-benzeneacetic acid. chemicalbook.comchemicalbook.com
The synthesis of this compound itself is typically achieved through the Fischer esterification of 4-acetylbenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. ontosight.aiprepchem.com Another synthetic route involves the preparation from 4-bromoacetophenone. chemicalbook.comchemicalbook.com
A summary of the physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to off-white or light yellow crystalline powder/solid |
| Melting Point | 93-96 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane (B109758) |
| CAS Number | 3609-53-8 |
(Data sourced from multiple references including ontosight.ai, biosynth.com, chemicalbook.com, sigmaaldrich.com, thermofisher.com, scbt.com)
Historical Perspective of its Role in Chemical Synthesis Research
While specific historical milestones for a compound like this compound are not as prominently documented as for major reagents, its use is intrinsically linked to the development of synthetic organic chemistry. The reactions it undergoes, such as esterification and reactions of the ketone and aromatic ring, are fundamental transformations that have been studied and refined over many decades.
Early research involving similar bifunctional aromatic compounds would have laid the groundwork for the eventual synthesis and application of this compound. The development of reliable methods for introducing and modifying functional groups on a benzene ring was a major focus of 20th-century organic chemistry.
The importance of intermediates like this compound grew with the increasing demand for complex, custom-synthesized molecules in fields like pharmaceuticals and materials science. For example, research from 2013 highlights its use in preparing novel Hepatitis C virus entry inhibitors. chemicalbook.com Its role in the synthesis of pesticides also points to its relevance in the mid to late 20th century with the expansion of the agrochemical industry. patsnap.comgoogle.com The continued availability of this compound from chemical suppliers for research purposes underscores its ongoing utility in the scientific community. biosynth.comscbt.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTSFZXGLAHYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189671 | |
| Record name | Methyl 4-acetylbenzoate | |
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Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3609-53-8 | |
| Record name | Methyl 4-acetylbenzoate | |
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| Record name | 3609-53-8 | |
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| Record name | Methyl 4-acetylbenzoate | |
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| Record name | Methyl 4-acetylbenzoate | |
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| Record name | METHYL 4-ACETYLBENZOATE | |
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Synthetic Methodologies and Mechanistic Investigations of Methyl 4 Acetylbenzoate
Established Synthetic Routes to Methyl 4-acetylbenzoate
Traditional methods for synthesizing this compound are well-documented and widely employed in organic chemistry. These routes are valued for their reliability and scalability.
Esterification of 4-acetylbenzoic acid with methanol (B129727) (e.g., acid-catalyzed methods)
The most direct and common method for preparing this compound is the Fischer-Speier esterification of 4-acetylbenzoic acid with methanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄).
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent attack by methanol forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. Finally, deprotonation of this intermediate by a weak base (like water or another methanol molecule) regenerates the acid catalyst and produces the final product, this compound. To favor the formation of the ester, the reaction is often driven to completion by using an excess of methanol or by removing water as it forms, in accordance with Le Châtelier's principle.
Table 1: Representative Conditions for Fischer Esterification of 4-acetylbenzoic acid
| Parameter | Value |
|---|---|
| Starting Material | 4-acetylbenzoic acid |
| Reagent | Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 70°C |
| Reaction Time | 8 hours |
| Workup | Neutralization with NaHCO₃, extraction with ether |
Data sourced from a typical laboratory procedure. sigmaaldrich.com
Palladium-catalyzed hydroxycarbonylation of aryl halides leading to this compound
Palladium-catalyzed carbonylation reactions provide a powerful method for synthesizing aromatic esters from aryl halides. To produce this compound, a suitable precursor such as 4-bromoacetophenone or 4-iodoacetophenone is used.
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming an arylpalladium(II) species. This is followed by the insertion of a carbon monoxide (CO) molecule into the palladium-carbon bond, which generates an acylpalladium complex. The final step is the alcoholysis of this complex with methanol, which results in the reductive elimination of the desired ester product, this compound, and the regeneration of the palladium(0) catalyst. Modern advancements have enabled these reactions to proceed under relatively mild conditions, sometimes even at room temperature and atmospheric pressure, using specific ligands and palladium sources like palladium(II) acetate (B1210297). organic-chemistry.org
Table 2: General Parameters for Palladium-Catalyzed Hydroxycarbonylation
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 4-Bromoacetophenone | Substrate |
| Catalyst | Palladium(II) acetate | Active metal center |
| C1 Source | Carbon Monoxide (CO) | Carbonyl group source |
| Nucleophile | Methanol | Forms the methyl ester |
| Base | K₂CO₃ | Neutralizes acid byproduct |
| Solvent | PEG-400, DMSO | Reaction medium |
This table represents typical components for this class of reaction. organic-chemistry.org
Diels-Alder reaction sequences for para-substituted aromatic formation, including this compound as a product
The Diels-Alder reaction, a [4+2] cycloaddition, can be strategically employed to construct the substituted benzene (B151609) ring of this compound. This approach involves the reaction of a substituted diene with a dienophile, followed by an aromatization step.
A plausible synthetic route could involve the reaction of a 1-methoxy-1,3-butadiene (B1596040) derivative with a suitable acetyl-substituted dienophile. The resulting cyclohexene (B86901) intermediate would then undergo an elimination or oxidation reaction to form the aromatic ring. Alternatively, furan (B31954) derivatives can serve as dienes in reactions with dienophiles like methyl acrylate. The initial cycloadduct, a 7-oxanorbornene derivative, can then be subjected to acid-catalyzed dehydration and aromatization to yield the desired para-substituted aromatic product. The regioselectivity of the Diels-Alder reaction is crucial for ensuring the correct para-substitution pattern.
Novel and Emerging Synthetic Approaches
Recent research has focused on developing more efficient and sustainable methods for synthesis, including novel photocatalytic and C-C bond cleavage strategies.
Photocatalytic 1,4-addition reactions involving this compound as a substrate for umpoled carbinol anions
In a novel application, this compound has been used as a substrate in a photocatalytic 1,4-addition reaction. thieme-connect.com This process utilizes the concept of "umpolung," or polarity inversion. Typically, a carbonyl carbon is electrophilic. However, under photocatalytic conditions, the carbonyl group of this compound can undergo two successive one-electron reductions to generate a nucleophilic umpoled carbinol anion in situ.
This reaction is facilitated by an iridium-based photocatalyst and a reductant. The generated carbinol anion then acts as a nucleophile, attacking an electron-deficient olefin (like acrylonitrile) in a 1,4-addition (Michael addition) fashion. This specific reaction demonstrates the use of this compound not as a synthetic target but as a starting material for constructing more complex molecules, affording γ-functionalized alcohols with high yields (e.g., 76%). thieme-connect.com
Copper-catalyzed methyl esterification reactions via C-C bond cleavage (relevant to general methyl ester synthesis)
A modern and unconventional approach to forming methyl esters involves the copper-catalyzed oxidative cleavage of a C-C bond. organic-chemistry.orgacs.orgnih.gov This method can transform readily available ketones into esters. For a compound like this compound, the synthesis would conceptually start from a precursor like 1-(4-(methoxycarbonyl)phenyl)ethan-1-one, although the primary application has been demonstrated on simpler aryl alkyl ketones.
The mechanism involves the cleavage of the C(CO)–C(alkyl) bond. In one reported system, a copper catalyst, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), facilitates this transformation. organic-chemistry.org TBHP can serve as both the oxidant and the source of the methyl group. The reaction proceeds through radical intermediates, offering a practical and cost-effective alternative to traditional multi-step esterification processes. This strategy is particularly notable for its ability to create esters by breaking a carbon-carbon bond rather than forming an ester from a carboxylic acid derivative. organic-chemistry.orgacs.org
Synthesis from non-aromatic substrates through domino Diels-Alder/decarboxylation/elimination sequences
The construction of substituted aromatic rings from non-aromatic precursors represents a powerful strategy in organic synthesis. One conceptual approach involves the use of domino reactions, where multiple bond-forming events occur in a single pot under the same reaction conditions. A hypothetical domino sequence for forming a substituted benzene ring, such as the core of this compound, could involve a Diels-Alder reaction followed by subsequent decarboxylation and elimination steps.
The general strategy involves the [4+2] cycloaddition of a substituted diene with a suitable dienophile to form a cyclohexene ring. For the synthesis of a precursor to this compound, the reactants would need to be carefully chosen to contain the necessary functionalities in masked forms. The reaction would proceed through a cyclohexene intermediate, which could then be induced to aromatize. This aromatization often occurs through the elimination of a small molecule, such as water or hydrogen. If one of the substituents is a carboxylic acid, a subsequent decarboxylation step can be employed. Domino processes that combine a Diels-Alder reaction with subsequent transformations have been effectively used to create complex carbazole (B46965) and chromene frameworks. beilstein-journals.orgbeilstein-journals.orgnih.gov
This approach is advantageous as it builds molecular complexity rapidly and can establish multiple stereocenters in the initial cycloaddition step, which are then removed upon aromatization to yield the final planar aromatic product. The efficiency and atom economy of such domino sequences are key drivers in their development for the synthesis of complex molecular architectures. iupac.org
Mechanistic Studies of this compound Synthesis
The mechanism proceeds through a series of reversible steps, and the kinetics are influenced by several factors, including the concentration of reactants, the catalyst, and the temperature. chemistrysteps.com The use of a large excess of the alcohol (methanol) can shift the equilibrium position towards the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.com Similarly, the removal of water as it is formed can also drive the reaction to completion. organic-chemistry.org
The key mechanistic steps and the factors influencing the reaction rate are outlined in the table below.
| Step Number | Description | Key Factors Influencing Rate |
|---|---|---|
| 1 | Protonation of the carbonyl oxygen by the acid catalyst. | Increases the electrophilicity of the carbonyl carbon. Rate is dependent on acid concentration and strength. |
| 2 | Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon. | Forms a tetrahedral intermediate. Rate is dependent on alcohol concentration. |
| 3 | Proton transfer from the oxonium ion to one of the hydroxyl groups. | An intramolecular or solvent-mediated process that creates a good leaving group (H₂O). |
| 4 | Elimination of water from the tetrahedral intermediate. | Re-forms the carbonyl double bond, yielding a protonated ester. This step is often rate-determining. |
| 5 | Deprotonation of the ester. | Regenerates the acid catalyst and yields the final ester product. |
The thermodynamics of the reaction are typically characterized by a small enthalpy change, as the types of bonds broken and formed are similar. The reaction is primarily driven by the entropic advantage of removing the water byproduct or by the mass action effect of using one reactant in large excess. mdpi.com
Photocatalytic methods offer alternative pathways for the formation of C-C bonds, such as the one between the aromatic ring and the acetyl group. These reactions often proceed via radical intermediates under mild conditions using visible light. rsc.org The synthesis of aromatic ketones through photocatalysis can involve the generation of acyl radicals from various precursors. rsc.orgnih.gov
A general mechanism for a photocatalytic acylation might involve the following steps:
A photocatalyst absorbs light and enters an excited state.
The excited photocatalyst engages in a single-electron transfer (SET) with an acyl precursor (e.g., an α-ketoacid or an acyl chloride), generating an acyl radical after a subsequent fragmentation step (like decarboxylation). nih.gov
The highly reactive acyl radical adds to the aromatic ring of a benzoate (B1203000) substrate.
The resulting radical intermediate is then oxidized to a cation and subsequently deprotonated to restore aromaticity, yielding the final acetylated product.
The investigation of these short-lived radical intermediates is crucial for mechanism elucidation. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for detecting and characterizing radical species. Computational studies, including Density Functional Theory (DFT), can also provide insight into the structure and stability of these intermediates. The presence of aromatic ketones can also influence photocatalytic reactions, sometimes acting as the photocatalyst themselves. acs.orgnih.gov
Understanding the detailed reaction mechanism, including the structures of transition states and the energies of reaction intermediates, is fundamental to optimizing existing synthetic routes and designing new ones. For reactions like the Friedel-Crafts acylation—a classic method for forming the acetyl group on the benzene ring—computational chemistry provides powerful tools for mechanistic elucidation. studymind.co.ukyoutube.comacs.org
Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface of a reaction. This allows for the identification of the lowest energy pathway from reactants to products. For the Friedel-Crafts acylation of a substituted benzene, studies have explored the role of the Lewis acid catalyst (e.g., AlCl₃) in generating the highly electrophilic acylium ion and the subsequent steps of electrophilic aromatic substitution. acs.orgresearchgate.net
Computational studies can pinpoint the rate-determining step of the reaction by comparing the calculated energy barriers (activation energies) for each elementary step. For instance, the C-C bond formation between the acylium ion and the aromatic ring involves a high-energy transition state, often referred to as a sigma complex or Wheland intermediate. acs.org
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Electrophile Formation | Generation of the active acylium species from an acyl halide and Lewis acid. | Thermodynamically favorable (exothermic) |
| C-C Bond Formation (Protonated Pathway) | Attack of the aromatic ring on the acylium ion to form the sigma complex. | 1.4 |
| C-C Bond Formation (Unprotonated Pathway) | Attack of the aromatic ring on a less-activated electrophile. | 42.4 |
These theoretical investigations reveal the critical role of the catalyst and the reaction environment in stabilizing transition states and lowering activation barriers, thereby facilitating the reaction. acs.orgresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. The synthesis of this compound, particularly through Fischer esterification, can be evaluated against these principles.
Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. Designing syntheses with high yields and minimal byproducts is a primary goal.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Fischer esterification has a high atom economy, with water being the only stoichiometric byproduct.
Less Hazardous Chemical Syntheses : The use of concentrated sulfuric acid as a catalyst, while effective, poses safety and environmental hazards. Research into solid acid catalysts or other less corrosive alternatives is an area of interest.
Designing Safer Chemicals : This principle focuses on the final product's properties.
Safer Solvents and Auxiliaries : In many lab-scale preparations, methanol is used in large excess and serves as both the reactant and the solvent. While this drives the equilibrium, it can lead to significant solvent waste. Exploring solvent-free conditions or using recyclable, benign solvents would be a green improvement.
Design for Energy Efficiency : Fischer esterification often requires heating for extended periods. The development of more active catalysts that allow the reaction to proceed at lower temperatures would reduce energy consumption.
Use of Renewable Feedstocks : The starting materials for this compound are typically derived from petrochemical sources. A long-term green chemistry goal would be to develop pathways from renewable biomass.
Reduce Derivatives : The direct esterification of 4-acetylbenzoic acid is a good example of avoiding unnecessary protection/deprotection steps.
Catalysis : The use of an acid catalyst is superior to using a stoichiometric amount of a dehydrating agent. Catalysts are used in small amounts and can be recycled, reducing waste.
Design for Degradation : The product should be designed so that at the end of its function it breaks down into innocuous degradation products.
Real-time analysis for Pollution Prevention : In-process monitoring can help ensure maximum yield and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention : Choosing less hazardous catalysts and solvents minimizes the risk of accidents.
By applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Analytical Characterization of Methyl 4 Acetylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
High-resolution 1H NMR analysis for proton environment determination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Methyl 4-acetylbenzoate, distinct signals corresponding to the different proton environments are observed.
The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region of the spectrum. Specifically, they often manifest as two doublets, a characteristic pattern for a 1,4-disubstituted benzene ring. The protons ortho to the acetyl group are deshielded and resonate at a higher frequency compared to the protons ortho to the methyl ester group.
The methyl protons of the ester group (-OCH₃) characteristically produce a singlet, as they are not coupled to any neighboring protons. Similarly, the methyl protons of the acetyl group (-COCH₃) also appear as a singlet. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the molecular structure.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | d | 2H | Aromatic (ortho to acetyl) |
| ~7.9 | d | 2H | Aromatic (ortho to ester) |
| ~3.9 | s | 3H | -OCH₃ (ester) |
| ~2.6 | s | 3H | -COCH₃ (acetyl) |
(Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.)
13C NMR spectroscopy for carbon backbone characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the ester and acetyl groups are highly deshielded and appear at the downfield end of the spectrum, typically above 165 ppm. The aromatic carbons show signals in the range of approximately 128 to 140 ppm. The quaternary carbons (those not bonded to any hydrogens) of the benzene ring usually have weaker signals. The methyl carbons of the ester and acetyl groups are shielded and appear at the upfield end of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~197 | C=O (acetyl) |
| ~166 | C=O (ester) |
| ~139 | Aromatic (quaternary, attached to acetyl) |
| ~134 | Aromatic (quaternary, attached to ester) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~52 | -OCH₃ (ester) |
| ~27 | -COCH₃ (acetyl) |
(Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.)
Advanced NMR techniques (e.g., 2D NMR, NOESY) for complex structural assignments
For unambiguous assignment of proton and carbon signals, especially in more complex molecules, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between nuclei.
COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the molecule. For this compound, COSY would show correlations between the coupled aromatic protons.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be crucial for determining the three-dimensional structure and conformation of a molecule. While less critical for a relatively rigid molecule like this compound, it can confirm through-space interactions.
These advanced techniques are invaluable for confirming the structural assignments made from 1D NMR and for resolving any ambiguities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. rsc.org This allows for the accurate determination of the molecular weight of the compound, which is 178.18 g/mol . nist.gov The high accuracy of this measurement helps to confirm the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and fragmentation patterns
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fu-berlin.de This technique is ideal for volatile and thermally stable compounds like this compound. The GC component separates the compound from any impurities, providing an assessment of its purity.
Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization method that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks.
The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): This results in a prominent peak at m/z 147.
Loss of the acetyl group (-COCH₃): This leads to a fragment ion at m/z 135.
Cleavage of the ester group: This can result in a benzoyl cation fragment at m/z 105.
Table 3: Key Fragments in the GC-MS (EI) Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 178 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 147 | [M - OCH₃]⁺ |
| 135 | [M - COCH₃]⁺ |
| 119 | [M - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ |
Analyzing these fragmentation patterns allows for the confirmation of the different functional groups present in the molecule and their connectivity, thereby verifying the structure of this compound. libretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrations of its constituent chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, which includes an aromatic ring, a ketone, and an ester group.
The most prominent peaks are the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups—the acetyl ketone and the methyl ester—the spectrum typically shows strong absorptions in the range of 1725-1680 cm⁻¹. The ester C=O stretch is generally observed at a higher wavenumber (around 1725 cm⁻¹) compared to the ketone C=O stretch (around 1685 cm⁻¹), which is conjugated with the aromatic ring. The C-O stretching vibrations of the ester group also give rise to characteristic bands, typically in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below this value.
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Methyl (CH₃) |
| ~1725 | C=O Stretch | Ester |
| ~1685 | C=O Stretch | Ketone (Aryl) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1300-1100 | C-O Stretch | Ester |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.
Raman spectroscopy for real-time reaction monitoring and specific vibrational modes
Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR relies on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. This often results in different vibrational modes being more prominent in each technique. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often produce strong Raman signals. nih.govmdpi.com
The technique's ability to be used with fiber optic probes and its low interference from water make it well-suited for in-situ, real-time monitoring of chemical reactions, such as the esterification of 4-acetylbenzoic acid to form this compound. nih.gov Key Raman shifts for this compound include the characteristic aromatic ring breathing modes and the carbonyl stretches. nih.govchemicalbook.com The progress of the reaction can be followed by observing the disappearance of the carboxylic acid bands of the reactant and the appearance of the characteristic ester bands of the product.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1720 | C=O Stretch | Ester |
| ~1680 | C=O Stretch | Ketone (Aryl) |
| ~1605 | C=C Aromatic Ring Stretch | Aromatic |
| ~1000 | Ring Breathing Mode | Aromatic |
Note: Raman peak positions are approximate and can be influenced by experimental conditions.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reactants, byproducts, and impurities, as well as for quantifying its purity.
Gas Chromatography (GC) for quantitative analysis and purity
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary method for assessing the purity and performing quantitative analysis of this compound. tcichemicals.com The compound's volatility allows it to be readily analyzed by GC. In a typical analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
For purity assessment, GC-FID provides a robust and linear response for quantification. The area of the peak corresponding to this compound is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. GC-MS is used for definitive identification, as the mass spectrum provides a unique fragmentation pattern that confirms the compound's identity. nih.govspectrabase.com The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1439 on a standard non-polar column for this compound. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., DB-5MS, DB-WAX) | Separation of volatile compounds. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Injector Temperature | ~250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 60 °C to 300 °C) | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and confirmation. |
High-Performance Liquid Chromatography (HPLC) for separation and quantification of related compounds (as seen for similar benzoates)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for separating it from non-volatile impurities or related compounds such as the starting material, 4-acetylbenzoic acid. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. This allows for the effective separation of the more polar 4-acetylbenzoic acid from the less polar this compound. A UV detector is commonly used for detection, as the aromatic ring in these compounds absorbs UV light. researchgate.netresearchgate.netturkjps.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water (often with a buffer, e.g., phosphate) | Elutes compounds from the column. The ratio is adjusted for optimal separation. |
| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantifies the amount of analyte based on UV absorbance. |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in reaction monitoring and identification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of the synthesis of this compound from 4-acetylbenzoic acid. merckmillipore.com A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica gel). The plate is then placed in a developing chamber with a suitable mobile phase (eluent).
As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates. The less polar product, this compound, will travel further up the plate than the more polar reactant, 4-acetylbenzoic acid. This results in a higher Retardation factor (Rf) value for the product. The completion of the reaction is indicated by the disappearance of the spot corresponding to the starting material. For this compound, a reported Rf value is 0.46 using a 2:1 hexane:ethyl acetate (B1210297) solvent system. researchgate.net HPTLC offers higher resolution and sensitivity compared to conventional TLC, allowing for better separation and more accurate quantification.
| Parameter | Typical Condition | Application |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar stationary phase for separating compounds of varying polarity. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:1 v/v) | Solvent system that provides good separation between the reactant and product. |
| Visualization | UV light (254 nm) | The aromatic rings in the compounds allow them to be visualized under UV light. |
| Rf Value | Higher for product (less polar) than reactant (more polar) | Used to identify compounds and assess reaction completion. |
X-ray Crystallography for Solid-State Structural Determination
As of the current available scientific literature and crystallographic databases, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates for the solid-state structure of this compound, are not available.
The determination of a crystal structure through X-ray crystallography is contingent upon the successful growth of a single crystal of suitable size and quality. The absence of this data in established databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) suggests that either the crystallization of this compound has proven challenging, or a study has not yet been conducted and/or published.
While crystallographic data exists for structurally related molecules, such as methyl 4-hydroxybenzoate (B8730719) and methyl 4-methylbenzoate, direct extrapolation of their solid-state structures to predict the precise crystal packing and intermolecular interactions of this compound would be speculative. The presence of the acetyl group in place of a hydroxyl or methyl group would significantly influence the electronic distribution and steric factors, leading to a unique crystal lattice.
Therefore, a definitive analysis of the solid-state structure of this compound, including the creation of data tables for its crystallographic parameters, molecular geometry, and intermolecular interactions, is not possible at this time. Such an analysis would require the future successful growth of single crystals and subsequent X-ray diffraction analysis.
Reactivity and Derivatization of Methyl 4 Acetylbenzoate in Organic Transformations
Reactions of the Ester Functional Group
The methyl ester group in Methyl 4-acetylbenzoate is susceptible to various nucleophilic acyl substitution reactions.
Transesterification is a process where the ester group of a carboxylic acid is exchanged with a different alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups. This reaction can be catalyzed by either an acid or a base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of another alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and a new ester is formed. The reaction is reversible and is typically driven to completion by using a large excess of the new alcohol.
In the base-catalyzed pathway, an alkoxide (the conjugate base of the new alcohol) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to yield the new ester.
| Catalyst Type | General Conditions | Key Features |
| Acid (e.g., H₂SO₄, HCl) | Excess of new alcohol (R'-OH), heat | Reversible; equilibrium driven by excess alcohol. |
| Base (e.g., NaOR', KOR') | Catalytic amount of alkoxide | Irreversible due to deprotonation of the product alcohol. |
Hydrolysis of the ester functional group in this compound yields 4-acetylbenzoic acid and methanol. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. study.comchegg.com The process is an equilibrium, and the reaction is typically driven to completion by using a large excess of water.
Base-Promoted Hydrolysis (Saponification): This pathway is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. study.com This forms a tetrahedral intermediate which then expels the methoxide ion. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. youtube.com An acidic workup is required to protonate the carboxylate and obtain the final 4-acetylbenzoic acid product. The kinetics of ester hydrolysis can be influenced by the electronic nature of substituents on the aromatic ring.
The ester group of this compound can be reduced to an alcohol or an aldehyde depending on the reducing agent and reaction conditions.
Reduction to a Primary Alcohol: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds through a two-step hydride addition. The first hydride displaces the methoxy (B1213986) group to form an intermediate aldehyde, which is more reactive than the starting ester. This aldehyde is then immediately reduced by a second equivalent of hydride to form the primary alcohol, [4-(1-hydroxyethyl)phenyl]methanol, after an aqueous workup. ucalgary.ca It is important to note that LiAlH₄ will also reduce the acetyl group.
Partial Reduction to an Aldehyde: A partial reduction of the ester to an aldehyde can be achieved using a sterically hindered and less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com To stop the reaction at the aldehyde stage, typically only one equivalent of DIBAL-H is used, and the reaction is maintained at a very low temperature (e.g., -78 °C). masterorganicchemistry.comorganic-synthesis.com This prevents the further reduction of the intermediate aldehyde, yielding Methyl 4-formylbenzoate (B8722198) upon workup. masterorganicchemistry.com
| Reducing Agent | Typical Conditions | Product from Ester Group | Effect on Acetyl Group |
| LiAlH₄ | THF or Et₂O, followed by H₃O⁺ workup | Primary Alcohol (-CH₂OH) | Reduced to secondary alcohol |
| DIBAL-H | Toluene or THF, -78 °C, 1 equivalent | Aldehyde (-CHO) | Can also be reduced |
Reactions of the Acetyl Functional Group
The acetyl group is a ketone, and its carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic.
The carbonyl carbon of the acetyl group is susceptible to attack by various nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone.
The reaction of this compound with a Grignard reagent, such as Phenylmagnesium bromide, would primarily occur at the more reactive ketone carbonyl. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a tertiary alcohol after acidic workup. If sufficient Grignard reagent is used, a subsequent reaction at the less reactive ester carbonyl can also occur. udel.edu
Example Reaction: Addition of Phenylmagnesium Bromide
Step 1: Phenylmagnesium bromide attacks the acetyl carbonyl, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.
Step 2: An aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, methyl 4-(2-hydroxy-2-phenylpropan-2-yl)benzoate.
The protons on the methyl group adjacent to the acetyl carbonyl (the α-protons) are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent carbon nucleophile and can participate in various carbon-carbon bond-forming reactions. bham.ac.uk
Enolate Formation: Treatment of this compound with a base, such as sodium hydroxide or lithium diisopropylamide (LDA), will deprotonate the α-carbon. The resulting enolate has negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com
Aldol (B89426) Reaction: The generated enolate can react with an electrophilic carbonyl compound, such as an aldehyde (e.g., benzaldehyde) or another ketone, in an aldol addition reaction. patsnap.comleah4sci.com This reaction forms a β-hydroxy ketone. If the initial aldol addition product is heated, it can undergo dehydration (loss of a water molecule) to form a conjugated α,β-unsaturated ketone, a product of an aldol condensation. patsnap.com
Reductive Amination Using this compound
Reductive amination, a cornerstone of amine synthesis, readily employs this compound to produce a variety of secondary and tertiary amines. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of the ketone moiety of this compound with a primary or secondary amine. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding amine.
The choice of reducing agent is critical and is often dictated by the reactivity of the carbonyl group and the pH of the reaction medium. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent, often favored for its effectiveness under neutral or weakly acidic conditions and its tolerance of a wide range of functional groups. organic-chemistry.org
A representative reductive amination of this compound with a primary amine, such as benzylamine, is presented below. The reaction, typically carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), proceeds smoothly in the presence of sodium triacetoxyborohydride to afford the corresponding N-benzylamino derivative in good yield.
Table 1: Representative Reductive Amination of this compound
| Entry | Amine | Reducing Agent | Solvent | Product |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | Methyl 4-((benzylamino)ethyl)benzoate |
| 2 | Morpholine | NaBH₃CN | Methanol | Methyl 4-(morpholinoethyl)benzoate |
Aromatic Ring Functionalization and Substituent Effects
The aromatic ring of this compound is substituted with two electron-withdrawing groups: the acetyl group and the methoxycarbonyl group. Both groups deactivate the ring towards electrophilic attack and are meta-directing. aiinmr.com
Electrophilic Aromatic Substitution Reactions
Due to the presence of two deactivating, meta-directing groups, electrophilic aromatic substitution on this compound is expected to be sluggish and to occur at the positions meta to both substituents, which are the 2- and 3-positions (or equivalently, the 5- and 6-positions). However, the directing effects of the two groups are additive, strongly favoring substitution at the 3-position (meta to the 1-methoxycarbonyl group and ortho to the 4-acetyl group is less favored sterically, while substitution at the 2-position, which is ortho to the methoxycarbonyl group, is also disfavored).
A classic example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate (B1203000), a related compound, using a mixture of concentrated nitric and sulfuric acids, yields predominantly methyl 3-nitrobenzoate. aiinmr.com By analogy, the nitration of this compound is predicted to yield methyl 4-acetyl-3-nitrobenzoate as the major product. The reaction requires forcing conditions due to the deactivated nature of the aromatic ring.
Table 2: Predicted Outcome of Electrophilic Nitration of this compound
| Reactant | Reagents | Major Product |
| This compound | HNO₃, H₂SO₄ | Methyl 4-acetyl-3-nitrobenzoate |
Nucleophilic Aromatic Substitution on Substituted Derivatives
Nucleophilic aromatic substitution (SNAr) is a plausible reaction for suitably substituted derivatives of this compound. This reaction requires an electron-deficient aromatic ring and a good leaving group. The inherent electron-withdrawing nature of the acetyl and methoxycarbonyl groups contributes to the electrophilicity of the aromatic ring.
For an SNAr reaction to occur, a derivative of this compound bearing a good leaving group, such as a halogen, at a position activated by electron-withdrawing groups would be necessary. For instance, a derivative such as methyl 4-acetyl-3-fluorobenzoate, further substituted with another strong electron-withdrawing group like a nitro group at the 5-position, would be a prime candidate for SNAr. In such a scenario, a nucleophile could displace the fluoride (B91410) ion.
Palladium-Catalyzed Coupling Reactions
Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to further functionalize the aromatic ring. nih.govresearchgate.net
For example, a bromo-substituted derivative like methyl 3-bromo-4-acetylbenzoate could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne could be envisioned with appropriately halogenated precursors. The Sonogashira coupling, for instance, typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. nih.gov
Table 3: Potential Palladium-Catalyzed Coupling Reactions of a Halogenated this compound Derivative
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Methyl 3-bromo-4-acetylbenzoate | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl |
| Heck | Methyl 3-iodo-4-acetylbenzoate | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted |
| Sonogashira | Methyl 3-iodo-4-acetylbenzoate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted |
Synthesis of Derivative Compounds for Specialized Research Applications
Incorporation into Photo-labile Protecting Groups for Controlled Release (e.g., in Neuroscience)
The concept of "caged compounds" involves the use of photo-labile protecting groups (PPGs) to temporarily inactivate a biologically active molecule. ma.edu Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatial and temporal precision. This technique is particularly valuable in neuroscience for the controlled release of neurotransmitters.
Commonly used PPGs often incorporate an o-nitrobenzyl or a substituted benzoin (B196080) moiety. youtube.com The 4-acetylbenzoyl group, derived from this compound, can be conceptually integrated into the design of novel PPGs. For instance, a derivative of this compound containing a nitro group ortho to the acetyl group could function as a photo-labile ester for a neurotransmitter containing a hydroxyl or carboxylic acid group. Upon photolysis, an intramolecular redox reaction would be initiated, leading to the cleavage of the ester bond and the release of the neurotransmitter. The acetyl group's electron-withdrawing nature could potentially influence the photochemical properties of such a PPG.
While the direct application of this compound in this context is an area for further research, the fundamental principles of PPG design suggest its potential as a scaffold for creating new tools for controlled molecular release in biological systems.
Use in the synthesis of trifluoromethylated amines and related medicinal chemistry scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of trifluoromethylated compounds, particularly amines, is of great interest in medicinal chemistry. This compound can be utilized as a precursor for the synthesis of α-trifluoromethyl amines through a multi-step synthetic sequence.
A general and effective method for the synthesis of α-trifluoromethyl-amines from ketones involves the use of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, Me₃SiCF₃). enamine.net The process typically begins with the conversion of the ketone to an imine, followed by nucleophilic trifluoromethylation.
The synthetic route starting from this compound can be outlined as follows:
Imine Formation: The acetyl group of this compound is reacted with a primary amine, such as benzylamine, in the presence of a dehydrating agent to form the corresponding N-benzyl imine.
Trifluoromethylation: The resulting imine is then treated with the Ruppert-Prakash reagent. This reagent, in the presence of a suitable initiator (e.g., a fluoride source or an acid), delivers the trifluoromethyl nucleophile to the imine carbon.
Deprotection: The final step involves the removal of the protecting group from the nitrogen atom (e.g., hydrogenolysis of the N-benzyl group) to yield the primary α-trifluoromethyl amine.
This synthetic strategy provides a viable pathway to novel trifluoromethylated amine scaffolds derived from this compound, which can be further elaborated for medicinal chemistry applications.
Table 1: Key Intermediates in the Synthesis of Trifluoromethylated Amines from this compound
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| This compound | CH₃COC₆H₄CO₂CH₃ | Starting Material |
| Methyl 4-(1-(benzylimino)ethyl)benzoate | CH₃C(=NCH₂Ph)C₆H₄CO₂CH₃ | Imine Intermediate |
| Methyl 4-(1-(benzylamino)-2,2,2-trifluoroethyl)benzoate | CF₃CH(NHCH₂Ph)C₆H₄CO₂CH₃ | Trifluoromethylated Intermediate |
Derivatization for the synthesis of 1,2,3-triazoles
The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov this compound can be derivatized into either an alkyne or an azide (B81097), making it a suitable precursor for CuAAC reactions.
Synthesis of an Alkyne Derivative:
A key alkyne derivative accessible from precursors related to this compound is methyl 4-ethynylbenzoate . This compound is a valuable building block in pharmaceutical and organic synthesis due to its dual functionality. enamine.net While the direct conversion of the acetyl group to an ethynyl (B1212043) group is a multi-step process, the availability of methyl 4-ethynylbenzoate allows for its direct application in triazole synthesis.
The synthesis of 1,2,3-triazoles using methyl 4-ethynylbenzoate involves its reaction with an organic azide in the presence of a copper(I) catalyst.
Synthesis of an Azide Derivative:
Alternatively, this compound can be envisioned as a precursor to an azide-containing building block. A more direct route to a suitable azide involves the derivatization of a related starting material, methyl 4-(bromomethyl)benzoate. This compound can be converted to methyl 4-(azidomethyl)benzoate by reaction with sodium azide.
This azide derivative can then be reacted with a terminal alkyne via the CuAAC reaction to furnish the corresponding 1,2,3-triazole.
Table 2: Precursors for 1,2,3-Triazole Synthesis Derived from this compound Analogs
| Precursor Name | Structure | Type |
|---|---|---|
| Methyl 4-ethynylbenzoate | HC≡CC₆H₄CO₂CH₃ | Alkyne |
The derivatization of this compound and its close analogs into these key precursors highlights its utility in accessing the medicinally important 1,2,3-triazole scaffold through efficient and modular click chemistry reactions.
Computational Chemistry and Theoretical Investigations of Methyl 4 Acetylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Methyl 4-acetylbenzoate at the molecular level.
The electronic behavior of a molecule is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier molecular orbitals (FMOs) are crucial for predicting chemical reactivity. imist.maresearchgate.net
In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is the most electron-rich part of the molecule. The LUMO, conversely, would likely be distributed over the electron-withdrawing acetyl and methyl ester groups, particularly the carbonyl carbons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. nih.gov
Natural Bond Orbital (NBO) analysis is another computational technique used to study charge delocalization and hyperconjugative interactions within the molecule. dergipark.org.tr For this compound, NBO analysis would quantify the delocalization of electron density from the phenyl ring to the acetyl and carboxyl groups, providing a more detailed picture of the electronic effects that govern its structure and reactivity.
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the aromatic protons, which are sites for potential nucleophilic interaction. semanticscholar.org
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and kinetic stability. |
Note: The values presented are representative and would be determined with specific DFT functional and basis set combinations.
Quantum chemical calculations can accurately predict spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate chemical shifts. nih.gov These predictions are invaluable for structure verification and interpretation of experimental spectra. Recent benchmarks show that specific DFT functionals, such as WP04, combined with appropriate basis sets and a solvent model, can predict proton chemical shifts with a mean absolute error of less than 0.1 ppm. github.io
Similarly, vibrational frequencies for an Infrared (IR) spectrum can be computed. These calculations help in the assignment of experimental absorption bands to specific molecular vibrations, such as the characteristic C=O stretches of the ketone and ester groups in this compound.
Table 2: Comparison of Experimental and Hypothetical Predicted ¹H-NMR Chemical Shifts for this compound in CDCl₃
| Protons | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) |
| Aromatic (ortho to -COOCH₃) | 8.10 | 8.08 |
| Aromatic (ortho to -COCH₃) | 8.01 | 7.99 |
| Methyl Ester (-OCH₃) | 3.95 | 3.93 |
| Methyl Ketone (-CH₃) | 2.64 | 2.62 |
Note: Predicted values are hypothetical examples based on the accuracy of modern DFT methods.
Computational methods are essential for mapping out the potential energy surfaces of chemical reactions. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. For this compound, this could be applied to reactions like its synthesis via Fischer esterification or its hydrolysis.
A computational study on the aminolysis of the related compound methyl benzoate (B1203000) using DFT revealed that the reaction could proceed through either a concerted or a stepwise mechanism. nih.gov The calculations determined the structures and energies of the transition states for each pathway, showing that a general-base-catalyzed stepwise mechanism was the most favorable. nih.gov Similar simulations for this compound could elucidate the mechanisms of its reactions, for instance, in nucleophilic additions to the ketone or substitution at the ester. High-temperature decomposition pathways can also be modeled to predict product distributions. researchgate.net
Molecular Docking and Dynamics Simulations (if relevant to biological interactions)
While this compound is primarily a synthetic intermediate, its structural motifs are present in many biologically active molecules. Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme. scienceopen.com
Molecular docking would involve placing this compound or its derivatives into the active site of a target receptor and scoring the binding affinity based on intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov For example, derivatives of benzoic acids have been studied for their antifungal activity by docking them into the active sites of enzymes like lanosterol (B1674476) 14α-demethylase. nih.govmdpi.com If a biological target for this compound were identified, docking could predict its binding mode and affinity, guiding the design of more potent analogs.
Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions. scienceopen.com
Structure-Activity Relationship (SAR) Studies via Computational Approaches (e.g., in antimalarial activity)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by developing a mathematical model based on calculated molecular descriptors.
For a hypothetical series of this compound derivatives being tested for antimalarial activity, a QSAR study would proceed as follows:
Data Set Preparation: A series of analogs would be synthesized, and their antimalarial activity (e.g., IC₅₀ values) would be experimentally determined.
Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated using software. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from quantum calculations), steric descriptors (e.g., molecular volume), and physicochemical properties (e.g., LogP). ui.ac.idunram.ac.id
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a model is built that links a subset of the most relevant descriptors to the observed biological activity. ui.ac.id
Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives and to understand the structural features—such as specific electronic or steric properties—that are crucial for enhancing antimalarial potency. nih.gov
Prediction of Reactivity and Selectivity in Organic Reactions
Computational chemistry can predict the reactivity and regioselectivity of organic reactions. This compound has a benzene ring substituted with two deactivating, meta-directing groups. In an electrophilic aromatic substitution reaction, such as nitration, the question of where the electrophile will add can be answered computationally.
By calculating the distribution of electronic properties on the aromatic ring, the most nucleophilic carbon atom can be identified. Methods based on DFT can be used to calculate the Hirshfeld charges or the frontier molecular orbital densities at each carbon atom. nih.gov These calculations would predict that the positions meta to the acetyl group (and ortho to the methyl ester group) are the least deactivated and therefore the most likely sites for electrophilic attack. The barrier height for the reaction at different positions can also be calculated to confirm the regioselectivity, with the lowest energy barrier corresponding to the major product. nih.gov
Applications in Advanced Materials and Chemical Engineering Research
Role as a Monomer or Building Block in Polymer Synthesis
While not a conventional monomer that undergoes direct polymerization, Methyl 4-acetylbenzoate serves as a crucial precursor for the synthesis of specialized monomers. Its chemical structure allows for modifications that introduce polymerizable groups, leading to the creation of polymers with tailored properties.
A key derivative of this compound is methyl 4-vinylbenzoate. This transformation is a critical step in the production of poly(4-vinylbenzoic acid), a polymer with significant potential in various applications. The synthesis of poly(4-vinylbenzoic acid) often begins with a t-butyl vinylbenzoate monomer, which is polymerized before the t-butyl group is hydrolyzed to yield the final acidic polymer. chemicalbook.com This multi-step process highlights the role of benzoate (B1203000) esters as foundational building blocks for functional polymers.
The polymerization of vinyl benzoate and its derivatives can be achieved through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT polymerization is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for creating materials with predictable and reproducible properties.
Application in Functional Materials Development
The versatility of this compound extends to the development of a variety of functional materials, where its derivatives are incorporated to impart specific properties.
One notable application is in the creation of photoresponsive ionic conductors . Methyl 4-vinylbenzoate, derived from this compound, is used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile. These monomers can be polymerized to create materials that change their ionic conductivity in response to light, opening up possibilities for applications in sensors, switches, and other optoelectronic devices.
Furthermore, copolymers formed by reacting methyl 4-vinylbenzoate with (4-trimethylsilyl)styrene can be oxidized to produce polyradicals with good membrane-forming ability . These materials have potential applications in areas such as gas separation and specialized filtration membranes.
The derivative, poly(4-vinylbenzoic acid), has also been investigated as a high-performance binder for silicon anodes in lithium-ion batteries . The carboxylic acid groups in the polymer can form strong interactions with the silicon particles, helping to accommodate the large volume changes that occur during charging and discharging, thereby improving the battery's stability and lifespan.
While direct applications in liquid crystals and metal-organic frameworks (MOFs) are less commonly reported, the fundamental structure of this compound, a substituted benzoic acid ester, is a common motif in the design of mesogenic molecules for liquid crystals and organic linkers for metal-organic frameworks . researchgate.netresearchgate.nethgxx.orgbohrium.com The rigid aromatic core and the presence of polar functional groups are key features that can be exploited in the synthesis of these advanced materials. researchgate.netresearchgate.nethgxx.orgbohrium.com
Catalytic Processes Involving this compound
This compound can serve as a substrate in various catalytic processes, enabling the synthesis of other valuable chemical compounds. The reactivity of its ketone and ester functional groups can be selectively targeted through the choice of appropriate catalysts and reaction conditions.
A significant area of research is the catalytic hydrogenation of aromatic ketones and esters. While specific studies on this compound are part of a broader research area, the hydrogenation of methyl benzoate to produce benzaldehyde (B42025) is a well-documented process. researchgate.net This reaction is of industrial importance as benzaldehyde is a key intermediate in the chemical industry. Research has focused on developing efficient and selective catalysts, such as aluminum-modified KMn/SiO₂, to maximize the yield of the desired aldehyde while minimizing the formation of byproducts. researchgate.net The principles and catalysts developed for methyl benzoate hydrogenation can be applied to the selective reduction of the ester group in this compound.
Similarly, the acetyl group of this compound can be the target of catalytic reduction. The selective hydrogenation of the ketone to an alcohol or its complete reduction to an ethyl group can be achieved using various catalytic systems. For instance, manganese-based catalysts have shown high activity in the hydrogenation of esters. researchgate.net
The esterification of various benzoic acids to their corresponding methyl esters is another relevant catalytic process. Studies on the use of solid acid catalysts, such as iron-supported zirconium/titanium catalysts, for the synthesis of methyl benzoates demonstrate the ongoing efforts to develop environmentally friendly and recyclable catalytic systems for these types of transformations.
Below is a table summarizing the key applications and transformations of this compound and its derivatives discussed in this article.
| Application/Process | Starting Material | Key Transformation/Polymerization | Functional Material/Product |
| Polymer Synthesis | This compound | Conversion to methyl 4-vinylbenzoate, followed by polymerization | Poly(methyl 4-vinylbenzoate) |
| Polymer Synthesis | t-Butyl vinylbenzoate | Polymerization and subsequent hydrolysis | Poly(4-vinylbenzoic acid) |
| Functional Materials | Methyl 4-vinylbenzoate | Synthesis of bis-crowned malachite green leuconitrile monomers and polymerization | Photoresponsive ionic conductors |
| Functional Materials | Methyl 4-vinylbenzoate and (4-trimethylsilyl)styrene | Copolymerization and oxidation | Polyradicals with membrane-forming ability |
| Functional Materials | Poly(4-vinylbenzoic acid) | - | Binder for silicon anodes |
| Catalytic Process | Methyl benzoate (related compound) | Selective hydrogenation | Benzaldehyde |
| Catalytic Process | Esters (general) | Hydrogenation with manganese catalysts | Alcohols |
| Catalytic Process | Benzoic acids (general) | Esterification with solid acid catalysts | Methyl benzoates |
Biological and Biomedical Research Applications Mechanistic Studies
Investigation of Antimicrobial Mechanisms (if applicable for specific derivatives)
While Methyl 4-acetylbenzoate itself is not typically highlighted for direct antimicrobial use, its structural framework is integral to the synthesis of novel chemical entities with antibacterial properties. Research has focused on creating derivatives that exhibit significant activity against various bacterial strains.
One area of investigation involves the synthesis of N-phenylbenzamide derivatives. In these synthetic pathways, compounds structurally related to this compound, such as tert-butyl 2-((3/4-acetylphenoxy)methyl)benzoate, are utilized as intermediates. rasayanjournal.co.in A series of novel 2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)-N-phenylbenzamide derivatives were synthesized and subsequently evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The activity was determined by measuring the zone of complete inhibition against bacterial growth. rasayanjournal.co.in
The synthesized compounds were tested against several bacterial strains, and the results are summarized in the table below. rasayanjournal.co.in
| Compound ID | Derivative Structure | Test Concentration | Antibacterial Activity (Zone of Inhibition in mm) |
| Gram-Negative | |||
| Escherichia coli | |||
| 10a | 2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)-N-phenylbenzamide | 20µg/10µL | 13 |
| 10b | N-(4-chlorophenyl)-2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)benzamide | 20µg/10µL | 15 |
| 10c | N-(4-fluorophenyl)-2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)benzamide | 20µg/10µL | 14 |
| 10d | N-(4-methoxyphenyl)-2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)benzamide | 20µg/10µL | 12 |
| Ampicillin | (Standard) | 20µg/10µL | 20 |
| Gram-Positive | |||
| Staphylococcus aureus | |||
| 10a | 2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)-N-phenylbenzamide | 20µg/10µL | 14 |
| 10b | N-(4-chlorophenyl)-2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)benzamide | 20µg/10µL | 16 |
| 10c | N-(4-fluorophenyl)-2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)benzamide | 20µg/10µL | 15 |
| 10d | N-(4-methoxyphenyl)-2-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)benzamide | 20µg/10µL | 13 |
| Ampicillin | (Standard) | 20µg/10µL | 22 |
In another study, novel derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid were synthesized and evaluated for their antimicrobial properties. mdpi.com The investigation revealed that certain derivatives exhibited moderate antibacterial activity, particularly against Gram-positive bacterial strains. mdpi.com
Anti-inflammatory Property Research and Cellular Pathways (if applicable for specific derivatives)
The direct anti-inflammatory properties of this compound are not extensively documented. However, its relevance is noted in the synthetic chemistry of potential anti-inflammatory agents. For instance, in the process of synthesizing (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of a novel non-steroidal anti-inflammatory drug (NSAID) candidate named piron, this compound was identified as a degradation product under certain anhydrous reaction conditions. mdpi.com This connection, while indirect, places the this compound scaffold within the developmental context of new anti-inflammatory molecules. The synthesized metabolite itself demonstrated anti-inflammatory activity comparable to the well-known NSAID, diclofenac, in a carrageenan-induced paw edema test in rats. mdpi.com
Role in the Synthesis of Biologically Active Molecules and Therapeutic Agents
This compound is a key starting material and intermediate in the synthesis of a range of biologically active compounds.
This compound is a crucial intermediate for creating active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the antifungal agent Micafungin. Furthermore, Methyl 2-methyl-4-acetylbenzoate, a closely related derivative, is recognized as an important intermediate in the production of various pesticides. patsnap.com
As mentioned previously, the chemical structure of this compound is linked to the synthesis of novel NSAIDs. mdpi.com Its appearance as a byproduct in the synthetic route towards a piron metabolite, which shows significant anti-inflammatory effects, underscores its role as a foundational structure for developing new therapeutic agents in this class. mdpi.com
Currently, there is no specific information available in the reviewed literature that details the use of this compound in the design and synthesis of caged compounds for biological studies.
This compound and its derivatives are involved in the development of molecules that can modulate enzyme activity. It is used in the preparation of trisubstituted pyrazoles, which have been identified as novel inhibitors of Hepatitis C virus entry. chemicalbook.com Additionally, a patent describes a method for synthesizing methyl 2-methyl-4-acetyl benzoate (B1203000), a compound that is relevant to the field of methyl-modifying enzyme modulators. google.com Commercial suppliers also categorize this compound under fine chemicals intended for use as enzyme inhibitors.
Cyclopropyl (B3062369) Carboxamides Targeting Mitochondrial Proteins (e.g., Antimalarial Agents)
Recent advancements in antimalarial drug discovery have identified a novel class of compounds, cyclopropyl carboxamides, which exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mmv.orgnih.gov Mechanistic studies have revealed that these compounds target mitochondrial proteins, specifically cytochrome b, a crucial component of the electron transport chain. malariaworld.org While the direct synthesis of these antimalarial cyclopropyl carboxamides from this compound is not explicitly detailed in the reviewed literature, the structural features of some related compounds suggest that acetophenone (B1666503) derivatives could serve as potential starting materials in their synthetic pathways. malariaworld.org
The discovery of cyclopropyl carboxamides as antimalarial agents stemmed from phenotypic screening of large compound libraries, such as the Tres Cantos Anti-Malarial Set (TCAMS). nih.govresearchgate.net These screenings identified molecules with potent inhibitory activity against the parasite's growth in vitro. mmv.org Subsequent research focused on elucidating their mechanism of action to understand their therapeutic potential and guide further drug development.
A significant breakthrough in understanding how these compounds work was the identification of their molecular target within the parasite. Studies have shown that cyclopropyl carboxamides disrupt the function of the parasite's mitochondria, which is essential for its energy production and survival. malariaworld.org Specifically, these compounds have been found to inhibit cytochrome b, a key protein in the mitochondrial respiratory chain. malariaworld.org This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death.
The lead compound from this class, WJM280, has demonstrated potent activity against the asexual stage of P. falciparum with an EC50 of 40 nM and shows no cytotoxicity to human cells. malariaworld.orgmalariada.org Research has confirmed that resistance to cyclopropyl carboxamides is associated with mutations in the cytochrome b gene, further validating it as the primary target. malariaworld.org
Future Directions and Emerging Research Avenues for Methyl 4 Acetylbenzoate
Development of More Sustainable and Atom-Economical Syntheses
The synthesis of aromatic ketones, including Methyl 4-acetylbenzoate, is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional routes have often relied on stoichiometric reagents or harsh conditions, leading to significant waste and environmental concerns. For instance, some established methods for related intermediates involve expensive and toxic heavy metal catalysts like palladium or hazardous reagents such as carbon monoxide and potassium cyanide. patsnap.com Future research is intensely focused on overcoming these limitations.
Key emerging strategies include:
Catalytic C-H Activation: Direct C-H oxygenation represents a highly atom-economical approach. chemistryviews.org Research is moving towards using abundant and environmentally benign oxidants like molecular oxygen (from air) in place of traditional peroxides. chemistryviews.org The development of photocatalytic systems, perhaps using earth-abundant metals like cerium, under visible light and in green solvents like water, is a promising frontier for the synthesis of aromatic ketones. chemistryviews.org
Solid Acid Catalysis: Replacing corrosive and difficult-to-recycle liquid acids (e.g., sulfuric acid) with solid acid catalysts is a major goal. mdpi.com Materials like zirconium- or titanium-based catalysts are being explored for esterification and other acid-catalyzed reactions. mdpi.com These catalysts offer significant advantages, including ease of separation, reusability, and reduced waste generation.
Biomass-Derived Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research into converting biomass-derived molecules, such as furfural (B47365) derivatives, into aromatic compounds provides a potential future pathway for synthesizing precursors to this compound in an environmentally friendly manner. ucl.ac.ukucl.ac.uk
Deoxygenative Coupling: Novel photoredox-mediated strategies that enable the direct deoxygenative coupling of aromatic carboxylic acids with alkenes present an innovative route to aromatic ketones. nih.gov This approach avoids the need for pre-functionalized starting materials and can often be performed in aqueous solutions under mild conditions. nih.gov
| Methodology | Key Advantages | Research Focus | Associated Reagents/Conditions |
|---|---|---|---|
| Traditional Friedel-Crafts Acylation | Well-established, versatile | Improving catalyst turnover, reducing waste | Lewis acids (e.g., AlCl₃), acid chlorides |
| Photocatalytic C-H Oxygenation | High atom economy, sustainable | Development of efficient, earth-abundant catalysts | Visible light, air (O₂), photocatalyst (e.g., CeCl₃) chemistryviews.org |
| Solid Acid Catalysis | Catalyst reusability, reduced corrosion | Designing robust catalysts with high activity | Metal oxides (e.g., ZrO₂, TiO₂) mdpi.com |
| Deoxygenative C-C Coupling | Avoids pre-activation of starting materials | Expanding substrate scope and efficiency | Photoredox catalyst, visible light nih.gov |
Exploration of Novel Reactivity and Catalytic Transformations
Beyond its synthesis, future research will delve deeper into the novel reactivity of this compound, using its dual functional groups—the ketone and the methyl ester—as handles for complex molecular construction. The acetyl group, in particular, offers a site for a wide range of transformations.
Emerging areas of exploration include:
α-Functionalization: The carbon atom adjacent to the ketone (the α-carbon) is a prime target for reactivity. Research into direct and selective α-halogenation (chlorination, bromination, or iodination) using greener reagents and solvent-free conditions is an active area. mdpi.com These halogenated intermediates are valuable precursors for further synthetic elaborations.
Heterocycle Synthesis: this compound is an established building block for synthesizing heterocyclic compounds. It is used in preparing trisubstituted pyrazoles and methyl 4-(2-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetyl)benzoate. chemicalbook.com Future work will likely expand its use in creating a wider diversity of heterocyclic scaffolds, which are of immense importance in medicinal chemistry and materials science.
Asymmetric Transformations: The development of catalytic methods for the asymmetric reduction of the ketone or asymmetric additions to the carbonyl group would provide chiral building blocks that are highly valuable in the pharmaceutical industry. This remains a significant avenue for future exploration.
Advanced Applications in Medicinal Chemistry and Drug Discovery
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). nbinno.com Its structure is embedded within or serves as a key precursor to complex therapeutic agents. Research in this area is focused on leveraging this compound to access novel and more effective drugs.
Current and future applications include:
Antifungal Agents: The compound is a vital intermediate in the manufacturing process of Micafungin, a potent antifungal medication. nbinno.com As the threat of drug-resistant fungal infections grows, the demand for efficient and high-purity this compound is expected to increase, driving research into optimizing its synthetic route. nbinno.com
Antiviral Therapeutics: this compound is used in the synthesis of trisubstituted pyrazoles that have been identified as novel inhibitors of the hepatitis C virus (HCV) entry into host cells. chemicalbook.com This application highlights its role as a scaffold for developing new antiviral strategies.
Fragment-Based Drug Discovery (FBDD): As a "fragment-like" molecule, this compound can be used in FBDD campaigns. Researchers can use it as a starting point to build more complex molecules that bind to specific biological targets, accelerating the discovery of new drug candidates.
| Therapeutic Area | Specific Application | Resulting Compound Class/Drug |
|---|---|---|
| Antifungal | Key intermediate in synthesis nbinno.com | Micafungin |
| Antiviral (Hepatitis C) | Precursor for active compounds chemicalbook.com | Trisubstituted Pyrazoles |
| General Drug Discovery | Building block for bioactive molecules chemicalbook.com | Imidazo[1,2-a]pyridine derivatives |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are designed, synthesized, and analyzed. This compound and related compounds are ideal subjects for these emerging computational tools.
Future research directions involve:
Reaction Yield Prediction: Machine learning (ML) models can be trained on large datasets of chemical reactions to predict the yield of a specific transformation under various conditions. researchgate.netrjptonline.org For this compound, this could mean predicting the outcome of a novel catalytic reaction before it is ever run in the lab, saving time and resources. rsc.org
Predicting Physicochemical and Spectroscopic Properties: AI models are being developed to accurately predict properties like solubility, toxicity, and spectroscopic signatures (e.g., NMR spectra) directly from a molecule's structure. aalto.fi Applying these models to derivatives of this compound could rapidly screen virtual libraries of compounds for desired characteristics in drug discovery or materials science.
De Novo Design and Synthesis Planning: More advanced AI can be used for de novo design, generating novel molecular structures with desired properties. Furthermore, AI tools can perform retrosynthetic analysis, proposing the most efficient and sustainable synthetic routes to a target molecule, including those starting from or passing through intermediates like this compound.
Reactivity Prediction: By analyzing molecular and electronic features, ML algorithms can predict the chemical reactivity of different sites within a molecule. nih.gov This could be used to forecast the regioselectivity of reactions on the aromatic ring of this compound or to identify conditions that favor reaction at the ketone versus the ester.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing Methyl 4-acetylbenzoate?
- Methodological Answer : this compound (CAS 3609-53-8) is synthesized via Friedel-Crafts acylation or esterification of 4-acetylbenzoic acid. A catalytic approach using this compound as a precursor in annulation reactions (e.g., with aminocyclopropanes) achieves yields up to 91% under silylation conditions (Method B: hexane/ethyl acetate solvent system, TIPS protection) . Key parameters include temperature control (ambient to reflux) and stoichiometric ratios of reagents. Purification via flash column chromatography (10:1 hexane/ethyl acetate) is recommended .
| Key Properties | Values |
|---|---|
| Melting Point | 81–90°C |
| Purity (HPLC) | >95.0% |
| Molecular Formula | C₁₀H₁₀O₃ |
Q. How is this compound characterized for structural and purity validation?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, the ¹H NMR spectrum (400 MHz, CDCl₃) shows aromatic protons at δ 8.00–7.70 ppm and a methyl ester singlet at δ 3.92 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups. Purity is assessed via HPLC with retention time matching reference standards .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Follow OSHA guidelines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Store in sealed containers away from ignition sources (flash point: >67°C inferred from analogs) .
- Dispose of waste via licensed hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does this compound participate in enantioselective catalytic reactions?
- Methodological Answer : In boronic acid catalysis, this compound serves as a ketone donor for direct hydroxyl group functionalization. For example, its reaction with propanal under chiral boronate catalysts yields cyclopentylamides with moderate enantiomeric excess (12% yield, light yellow oil). Optimize chiral ligand choice and solvent polarity to enhance stereoselectivity .
Q. How can researchers resolve contradictions in reported reaction yields (e.g., 91% vs. 12%)?
- Methodological Answer : Analyze variables:
- Catalyst loading : Higher catalyst amounts in annulation reactions improve yields .
- Substrate activation : Silylation (TIPS protection) enhances reactivity in [3+2] annulations .
- Temperature : Lower temperatures favor kinetic control in enantioselective syntheses .
Q. What strategies mitigate risks in scaling up this compound-based reactions?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline IR or Raman spectroscopy.
- Hazard Analysis : Conduct thermal stability studies (DSC/TGA) to identify exothermic risks during scale-up .
Q. How should researchers address discrepancies in melting point ranges (e.g., 81–90°C)?
- Methodological Answer :
- Recrystallization : Purify using a solvent gradient (e.g., hexane/ethyl acetate) to narrow the range.
- Polymorphism screening : Test crystallization conditions (e.g., cooling rate, solvent polarity) to isolate stable polymorphs .
Data Presentation Guidelines
- Raw Data : Include NMR spectra, chromatograms, and crystallographic data in appendices .
- Processed Data : Highlight key results (e.g., yield, ee%) in tables within the main text .
- Uncertainty Analysis : Report standard deviations for triplicate experiments and instrument error margins (e.g., ±0.1°C for melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
